An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 7-hydroxy-1H-indole-1-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 7-hydroxy-1H-indole-1-carboxylate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of the discovery pipeline. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-butyl 7-hydroxy-1H-indole-1-carboxylate, a substituted indole of significant interest.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive natural products and synthetic pharmaceuticals. The subject of this guide features two key modifications to the indole core: a hydroxyl group at the C-7 position and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. The interplay of the electron-donating hydroxyl group and the electron-withdrawing, sterically demanding N-Boc group creates a unique electronic and steric environment, which is reflected directly in its NMR spectra. Understanding these spectral features is critical for confirming the molecule's identity, assessing its purity, and predicting its chemical behavior.
This document serves as a technical resource, blending fundamental NMR principles with field-proven insights to provide a comprehensive interpretation of the molecule's spectral data.
Molecular Structure and Numbering
A clear and unambiguous assignment of NMR signals begins with a standardized numbering system for the molecule. The following diagram illustrates the IUPAC numbering for the indole ring system and the attached functional groups. This convention will be used throughout the guide.
Caption: Molecular structure and numbering of tert-butyl 7-hydroxy-1H-indole-1-carboxylate.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are dictated by the local electronic structure and the proximity of neighboring protons.
Causality of Substituent Effects
-
N-Boc Group: The tert-butyloxycarbonyl group is strongly electron-withdrawing through resonance, which significantly influences the electron density of the indole ring. This effect deshields (shifts downfield) protons on the pyrrole moiety (H-2 and H-3). Furthermore, the carbonyl of the Boc group exerts a deshielding anisotropic effect on the adjacent C-7a and, consequently, the C-7 proton (H-6 in this case) and the C-2 proton.[1]
-
7-OH Group: The hydroxyl group is a strong electron-donating group (EDG) through resonance. It increases the electron density on the benzene portion of the indole ring, particularly at the ortho (C-6) and para (C-4) positions. This shielding effect causes the corresponding protons (H-6 and H-4) to shift upfield compared to an unsubstituted indole.[2]
-
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C single bonds. They appear as a sharp, intense singlet, a characteristic signature in ¹H NMR.[3]
Predicted ¹H NMR Peak Assignments
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the title compound, typically recorded in a solvent like DMSO-d₆ to allow for observation of the exchangeable -OH proton.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| 7-OH | 9.5 - 10.5 | broad singlet | - | 1H | Acidic phenolic proton, broad due to exchange. Shift is solvent and concentration dependent.[4] |
| H-2 | 7.5 - 7.7 | doublet | J ≈ 3.5 Hz | 1H | Downfield due to N-Boc group and proximity to nitrogen. Coupled to H-3.[2] |
| H-4 | 7.3 - 7.5 | doublet | J ≈ 8.0 Hz | 1H | Ortho-coupled to H-5. Shift influenced by both N-Boc and 7-OH effects. |
| H-5 | 6.9 - 7.1 | triplet | J ≈ 8.0 Hz | 1H | Ortho-coupled to both H-4 and H-6, appearing as a triplet. |
| H-6 | 6.7 - 6.9 | doublet | J ≈ 8.0 Hz | 1H | Shielded (upfield) by ortho -OH group. Coupled to H-5. |
| H-3 | 6.5 - 6.7 | doublet | J ≈ 3.5 Hz | 1H | Coupled to H-2. Shifted downfield by N-Boc but less than H-2. |
| t-Butyl | 1.5 - 1.7 | singlet | - | 9H | Characteristic intense singlet for the nine equivalent methyl protons.[3] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line, with its chemical shift determined by its hybridization and electronic environment.
Causality of Substituent Effects
-
N-Boc Group: The carbonyl carbon of the Boc group is highly deshielded and appears significantly downfield (~150 ppm). The quaternary carbon of the t-butyl group appears around 84-86 ppm, and the methyl carbons are found in the aliphatic region (~28 ppm). The electron-withdrawing nature of the group shifts C-2, C-7a, and C-3a downfield.[5]
-
7-OH Group: The hydroxyl group causes a strong downfield shift for the carbon it is directly attached to (C-7) due to the electronegativity of oxygen. Conversely, it causes an upfield (shielding) shift for the ortho (C-6) and para (C-4) carbons due to increased electron density from resonance.[6]
Predicted ¹³C NMR Peak Assignments
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Boc C=O | 149 - 151 | Carbonyl carbon of the carbamate, highly deshielded. |
| C-7 | 145 - 147 | Aromatic carbon attached to the electronegative -OH group. |
| C-7a | 133 - 135 | Bridgehead carbon, deshielded by the adjacent N-Boc group. |
| C-3a | 128 - 130 | Bridgehead carbon, influenced by the N-Boc group. |
| C-2 | 125 - 127 | Deshielded by the adjacent nitrogen and N-Boc group. |
| C-5 | 121 - 123 | Aromatic CH carbon. |
| C-4 | 118 - 120 | Aromatic CH carbon, shielded by the para -OH group. |
| C-6 | 114 - 116 | Aromatic CH carbon, shielded by the ortho -OH group. |
| C-3 | 106 - 108 | Pyrrole ring carbon, typically upfield in indoles. |
| Boc C(CH₃)₃ | 84 - 86 | Quaternary carbon of the tert-butyl group. |
| Boc C(CH₃)₃ | 28 - 29 | The three equivalent methyl carbons of the tert-butyl group.[3] |
System Validation through 2D NMR
To ensure the trustworthiness of the 1D NMR assignments, a suite of 2D NMR experiments serves as a self-validating system. These experiments reveal through-bond and through-space correlations, confirming the proposed structure unequivocally.[7][8]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For tert-butyl 7-hydroxy-1H-indole-1-carboxylate, it would show:
-
A cross-peak between H-2 and H-3 .
-
A strong correlation network between H-4 , H-5 , and H-6 , confirming their positions on the benzene ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link H-2 to C-2, H-3 to C-3, H-4 to C-4, etc., and the t-Butyl protons to their carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. Key expected correlations include:
-
H-2 to C-3 , C-3a , and C-7a .
-
H-6 to C-7 , C-5 , and C-7a .
-
t-Butyl protons to the Boc quaternary carbon and the Boc carbonyl carbon .
-
Caption: Workflow for structural validation using 2D NMR experiments.
Experimental Protocol: NMR Sample Acquisition
This section provides a standardized protocol for acquiring high-quality NMR data for small organic molecules like tert-butyl 7-hydroxy-1H-indole-1-carboxylate.[9]
1. Sample Preparation:
- Accurately weigh 5-10 mg of the compound.
- Transfer the solid to a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is recommended for observing exchangeable protons like -OH.[10]
- Cap the tube and gently vortex or invert until the sample is fully dissolved.
2. Spectrometer Setup:
- The following parameters are typical for a 400 or 500 MHz NMR spectrometer.[11][12]
- Insert the sample into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
3. Data Acquisition:
- ¹H NMR:
- Pulse Program: Standard single-pulse (zg30).
- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
- Number of Scans: 8 to 16 scans.
- Relaxation Delay (d1): 1-2 seconds.
- ¹³C{¹H} NMR:
- Pulse Program: Standard proton-decoupled (zgpg30).
- Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
- Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
- Relaxation Delay (d1): 2 seconds.
4. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction to obtain a clean spectrum.
- Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. For DMSO-d₆, it is δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[10]
- Integrate the ¹H signals to determine the relative proton ratios.
start [label="Start: Purified Compound"];
prep [label="1. Sample Preparation\n(5-10 mg in 0.6 mL solvent)"];
setup [label="2. Spectrometer Setup\n(Lock & Shim)"];
acq_h1 [label="3a. Acquire ¹H Spectrum"];
acq_c13 [label="3b. Acquire ¹³C Spectrum"];
process [label="4. Data Processing\n(FT, Phase, Baseline)"];
analyze [label="5. Spectral Analysis\n(Assign Peaks)"];
end [label="End: Characterized Structure"];
start -> prep;
prep -> setup;
setup -> acq_h1;
setup -> acq_c13;
acq_h1 -> process;
acq_c13 -> process;
process -> analyze;
analyze -> end;
}
Caption: Standard workflow for NMR data acquisition and analysis.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. (2025). YouTube. Retrieved from [Link]
-
Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. (2026). Organic Letters. Retrieved from [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Indole at BMRB. Biological Magnetic Resonance Bank. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved from [Link]
-
Structural elucidation of indole alkaloids - Strychnine and Brucine. (2021). Magritek. Retrieved from [Link]
-
1-(Tert-butoxycarbonyl)indole. PubChem. Retrieved from [Link]
-
t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). Organic Letters. Retrieved from [Link]
-
1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... ResearchGate. Retrieved from [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Retrieved from [Link]
-
Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. (2022). MDPI. Retrieved from [Link]
-
4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR spectroscopy of indole derivatives. Semantic Scholar. Retrieved from [Link]
-
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. ResearchGate. Retrieved from [Link]
-
NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Retrieved from [Link]
-
13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Organic Chemistry Data. Retrieved from [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. Retrieved from [Link]
-
Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? ResearchGate. Retrieved from [Link]
-
Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. (2023). National Institutes of Health. Retrieved from [Link]
-
Supporting Information. Indian Academy of Sciences. Retrieved from [Link]
-
NMR Spectroscopy. Michigan State University. Retrieved from [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. Retrieved from [Link]
-
Structure Elucidation by NMR. ETH Zurich. Retrieved from [Link]
-
1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. Retrieved from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. books.rsc.org [books.rsc.org]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
